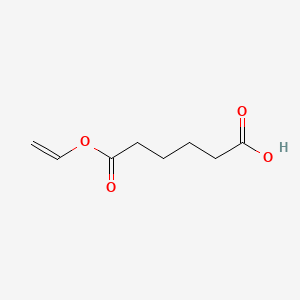![molecular formula C17H34O4 B13756716 [2-(Tridecyloxy)ethoxy]acetic acid CAS No. 105391-16-0](/img/structure/B13756716.png)
[2-(Tridecyloxy)ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Tridecyloxy)ethoxy]acetic acid: is an organic compound with the molecular formula C17H34O4 It is characterized by the presence of a long tridecyloxy chain attached to an ethoxy group, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tridecyloxy)ethoxy]acetic acid typically involves the reaction of tridecanol with ethylene oxide to form tridecyloxyethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: [2-(Tridecyloxy)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(Tridecyloxy)ethoxy]acetic acid is used as a surfactant and emulsifying agent due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of membrane dynamics and protein-lipid interactions. Its long hydrophobic chain can mimic lipid bilayers, making it useful in model membrane systems.
Medicine: In medicine, this compound derivatives are explored for their potential as drug delivery agents. The compound’s ability to form micelles can aid in the encapsulation and targeted delivery of therapeutic agents.
Industry: Industrially, the compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties. It is also employed in the production of specialty chemicals and lubricants.
Mécanisme D'action
The mechanism of action of [2-(Tridecyloxy)ethoxy]acetic acid involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
[2-(Methoxyethoxy)ethoxy]acetic acid: This compound has a shorter hydrophobic chain compared to [2-(Tridecyloxy)ethoxy]acetic acid, resulting in different solubility and surfactant properties.
[2-(Ethoxyethoxy)ethoxy]acetic acid: Similar in structure but with an ethoxy group, this compound exhibits different reactivity and applications.
[2-(Butoxyethoxy)ethoxy]acetic acid: With a butoxy group, this compound has distinct physical and chemical properties compared to this compound.
Uniqueness: The uniqueness of this compound lies in its long hydrophobic chain, which imparts unique surfactant properties and makes it suitable for applications requiring strong hydrophobic interactions. Its ability to form stable emulsions and micelles distinguishes it from similar compounds with shorter hydrophobic chains.
Propriétés
Numéro CAS |
105391-16-0 |
|---|---|
Formule moléculaire |
C17H34O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-(2-tridecoxyethoxy)acetic acid |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19/h2-16H2,1H3,(H,18,19) |
Clé InChI |
YZSYVEVDNXPMQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCOCC(=O)O |
Numéros CAS associés |
56388-96-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


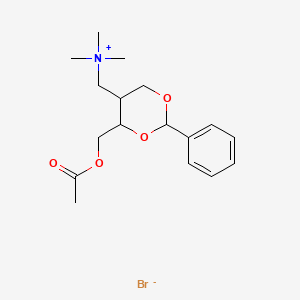
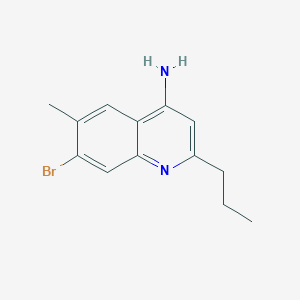
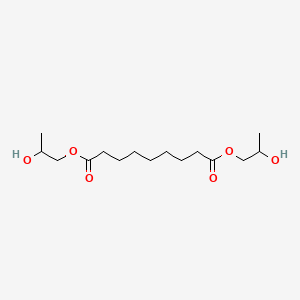

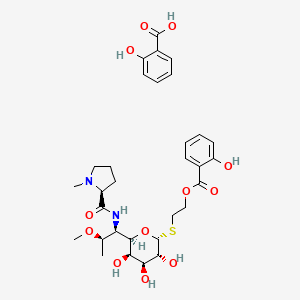
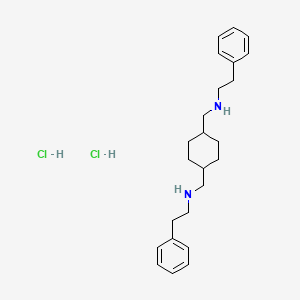
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
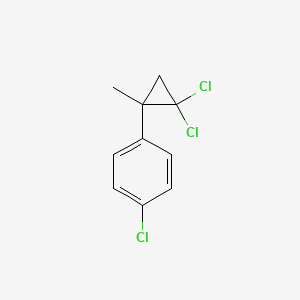
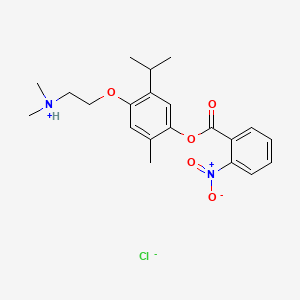
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)

![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
